N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide
Overview
Description
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-bromo-5-methylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfonamide group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development.
Medicine: Sulfonamide derivatives are widely used in pharmaceuticals for their antibacterial properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- N-(3-Bromo-4-methylphenyl)ethane-1-sulfonamide
- N-(3-Bromo-5-chlorophenyl)ethane-1-sulfonamide
- N-(3-Bromo-5-methylphenyl)methane-1-sulfonamide
Comparison: N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Properties
IUPAC Name |
N-(3-bromo-5-methylphenyl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-14(12,13)11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBUXTGNOMREKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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